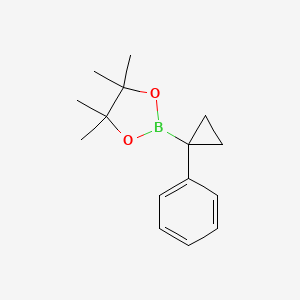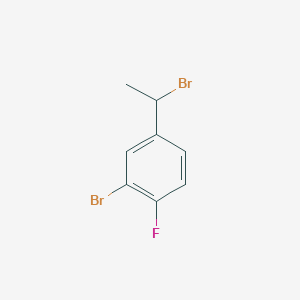![molecular formula C17H13N3OS B2765046 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024567-80-3](/img/new.no-structure.jpg)
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer properties. The structure of this compound features a quinazoline core fused with an imidazole ring, which is further substituted with a benzyl group and a thioxo group.
作用机制
Target of Action
The primary targets of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cell proliferation, survival, differentiation, and migration .
Mode of Action
The compound acts as a dual inhibitor, interacting with both PI3K and HDAC . By inhibiting PI3K, it disrupts the generation of 3′-phosphoinositides, which are vital for activating cellular targets . The inhibition of HDAC leads to multiple epigenetic modifications affecting signaling networks .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . By inhibiting PI3K, the activation of AKT and other downstream effectors is disrupted . The inhibition of HDAC affects the acetylation status of histones, thereby altering gene expression .
Pharmacokinetics
The compound’s inhibitory activities against pi3k and hdac suggest that it can effectively reach its targets within cells .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that the compound could potentially be used as an anticancer therapeutic .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazoline core.
Formation of the Imidazole Ring: The quinazoline core is then reacted with appropriate reagents such as glyoxal or its derivatives to form the imidazole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions using benzyl halides.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include benzyl halides, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Benzyl-substituted derivatives.
科学研究应用
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
2,3-dihydroimidazo[1,2-c]quinazoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Imidazo[1,2-a]quinazoline derivatives: These compounds have a different fusion pattern of the imidazole and quinazoline rings, which can affect their chemical reactivity and biological properties.
Uniqueness
2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and potential biological activity. The benzyl group also contributes to its uniqueness by enhancing its lipophilicity and potentially improving its ability to interact with biological membranes.
属性
CAS 编号 |
1024567-80-3 |
|---|---|
分子式 |
C17H13N3OS |
分子量 |
307.37 |
IUPAC 名称 |
2-benzyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C17H13N3OS/c21-16-14(10-11-6-2-1-3-7-11)18-15-12-8-4-5-9-13(12)19-17(22)20(15)16/h1-9,14,18H,10H2 |
InChI 键 |
ZCUMWWGVOPGRIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2764969.png)
![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)
![7-(2-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764976.png)


![(2Z)-3-{N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinecarbonyl}-2-(4-methoxyphenyl)prop-2-enoic acid](/img/structure/B2764982.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2764983.png)

![1-ethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2764985.png)

